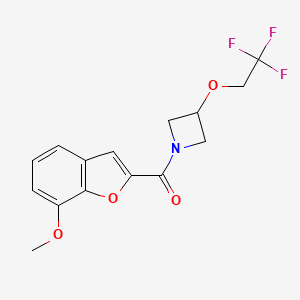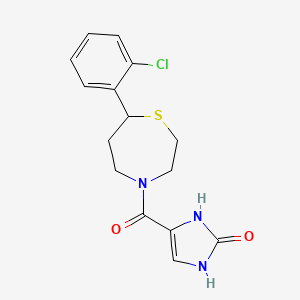
Cloruro de 4-metoxibenceno-1-sulfonilo-2-(propano-1-sulfonamida)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is a synthetic organic compound with the molecular formula C10H14ClNO5S2 It is characterized by the presence of methoxy, sulfonamido, and sulfonyl chloride functional groups attached to a benzene ring
Aplicaciones Científicas De Investigación
4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride typically involves multiple steps:
Starting Material: The synthesis begins with 4-methoxybenzenesulfonyl chloride.
Sulfonamide Formation: The 4-methoxybenzenesulfonyl chloride reacts with propane-1-sulfonamide under basic conditions to form 4-methoxy-2-(propane-1-sulfonamido)benzenesulfonyl chloride.
Chlorination: The final step involves the chlorination of the sulfonamide derivative to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets specific purity standards through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are often used.
Catalysts: Catalysts such as triethylamine or pyridine may be employed to facilitate reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonate salts can be formed.
Hydrolysis Product: The major product of hydrolysis is 4-methoxy-2-(propane-1-sulfonamido)benzenesulfonic acid.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the activity of enzymes or other proteins, thereby influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzenesulfonyl Chloride: Lacks the sulfonamido group, making it less versatile in certain reactions.
2-(Propane-1-sulfonamido)benzenesulfonyl Chloride: Does not have the methoxy group, which can affect its reactivity and solubility.
4-Methoxy-2-(methylsulfonamido)benzene-1-sulfonyl Chloride: Similar structure but with a methyl group instead of a propyl group, leading to different steric and electronic effects.
Uniqueness
4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications that are not shared by its analogs. The presence of both methoxy and sulfonamido groups enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and industrial applications.
Propiedades
IUPAC Name |
4-methoxy-2-(propylsulfonylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO5S2/c1-3-6-18(13,14)12-9-7-8(17-2)4-5-10(9)19(11,15)16/h4-5,7,12H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKYGESSZOUDFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2408355.png)
![2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2408356.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)
![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2408362.png)


![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2408369.png)


![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)

![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)
